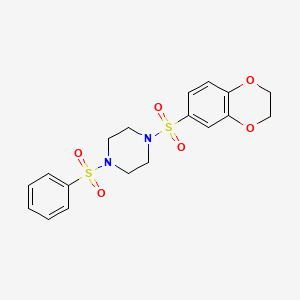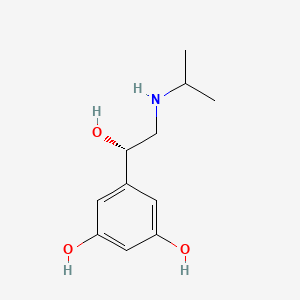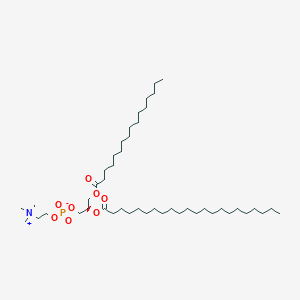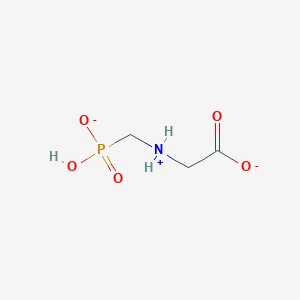
(5S)-albaflavenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-albaflavenol is an albaflavenol.
Scientific Research Applications
1. Biosynthesis and Antibiotic Properties
(5S)-Albaflavenol is known for its role in the biosynthesis of sesquiterpene antibiotics, particularly in Streptomyces coelicolor A3(2). Cytochrome P450 170A1 (CYP170A1) in this bacterium is involved in the biosynthesis process, converting epi-isozizaene to albaflavenol and eventually to the sesquiterpene antibiotic albaflavenone. This indicates (5S)-Albaflavenol's significant role in the production of natural antibiotics (Zhao et al., 2008). Additionally, the crystal structure of Albaflavenone Monooxygenase, which contains a moonlighting terpene synthase active site, suggests (5S)-Albaflavenol's involvement in complex biochemical pathways (Zhao et al., 2009).
2. Antioxidant and Hepatoprotective Effects
Compounds related to (5S)-Albaflavenol from Morus alba have exhibited potent antioxidant and hepatoprotective activities. These compounds, including prenylflavones and stilbenes, show significant free radical scavenging effects, highlighting the potential therapeutic benefits of (5S)-Albaflavenol and its related compounds in protecting liver cells and combating oxidative stress (Oh et al., 2002).
3. Neurological Effects
Research indicates that compounds closely related to (5S)-Albaflavenol have shown effects on neurotransmitter systems. For example, albiflorin, a component of Radix paeoniae Alba, has been used in traditional Chinese medicine for depressive disorders. It inhibits the uptake of serotonin (5-HT) and norepinephrine (NE), suggesting potential antidepressant effects. This might provide insight into the neurological applications of (5S)-Albaflavenol (Zeng et al., 2016).
properties
Molecular Formula |
C15H24O |
|---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1R,2S,4S,8S)-2,6,7,7-tetramethyltricyclo[6.2.1.01,5]undec-5-en-4-ol |
InChI |
InChI=1S/C15H24O/c1-9-7-12(16)13-10(2)14(3,4)11-5-6-15(9,13)8-11/h9,11-12,16H,5-8H2,1-4H3/t9-,11-,12-,15+/m0/s1 |
InChI Key |
ZRRTYQUKAJCICD-AVNXNWIJSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](C2=C(C([C@H]3CC[C@@]12C3)(C)C)C)O |
Canonical SMILES |
CC1CC(C2=C(C(C3CCC12C3)(C)C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(15R)-13-(2,5-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263137.png)

![4-[Oxo-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1263144.png)

